AB-PINACA pentanoic acid metabolite

Forensic Toxicology Metabolite Profiling LC-HRMS

Forensic labs require reliable urinary biomarkers for synthetic cannabinoid confirmation. Substituting hydroxylated metabolites for pentanoic acid leads to false negatives. AB-PINACA pentanoic acid metabolite (CAS 1879029-93-2) is the primary urinary metabolite of AB-PINACA, shared with 5F-AB-PINACA via oxidative defluorination, enabling dual-parent detection from a single marker. Key advantages: • Common confirmatory marker for both AB-PINACA and 5F-AB-PINACA • Adopted in commercial clinical panels (LOINC 87492-5) • Available as CRM-grade reference material with deuterated internal standard for ISO 15189-compliant quantitative methods

Molecular Formula C18H24N4O4
Molecular Weight 360.4 g/mol
CAS No. 1879029-93-2
Cat. No. B593039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAB-PINACA pentanoic acid metabolite
CAS1879029-93-2
Synonyms​3-[[[1-(aminocarbonyl)-2-methylpropyl]amino]carbonyl]-1H-indazole-1-pentanoic acid​
Molecular FormulaC18H24N4O4
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O
InChIInChI=1S/C18H24N4O4/c1-11(2)15(17(19)25)20-18(26)16-12-7-3-4-8-13(12)22(21-16)10-6-5-9-14(23)24/h3-4,7-8,11,15H,5-6,9-10H2,1-2H3,(H2,19,25)(H,20,26)(H,23,24)
InChIKeyQNEBIXFSJOHXCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AB-PINACA Pentanoic Acid Metabolite: Primary Urinary Marker


AB-PINACA pentanoic acid metabolite (CAS 1879029-93-2) is a terminal amide hydrolysis product of the synthetic cannabinoid AB-PINACA, a potent CB1/CB2 receptor agonist of the indazole-carboxamide structural class [1]. This compound is a major phase I urinary metabolite in humans, formed via hydrolytic cleavage of the parent carboxamide group, and serves as a primary forensic biomarker for confirming AB-PINACA or 5F-AB-PINACA intake in clinical toxicology and urine drug testing applications [2].

Primary urinary biomarker for AB-PINACA and 5F-AB-PINACA intake
Compatible with LC-MS/MS and GC-MS confirmatory workflows
Applicable to urine and postmortem tissue analysis

AB-PINACA Pentanoic Acid Metabolite: In-Class Metabolite Distinction


Substitution among in-class AB-PINACA metabolites (e.g., 4-hydroxypentyl, 5-hydroxypentyl, pentanoic acid) is not analytically valid. The pentanoic acid metabolite differs structurally from hydroxylated metabolites due to terminal carboxylation (C18H24N4O4, MW 360.4 g/mol) versus hydroxylation (C18H26N4O3, MW 346.4 g/mol) . Critically, the pentanoic acid metabolite is uniquely shared between AB-PINACA and its 5-fluoro analog 5F-AB-PINACA via oxidative defluorination, enabling it to serve as a common confirmatory marker for both compounds, whereas hydroxylated metabolites show different patterns between the two drugs [1]. Substituting hydroxylated metabolites for pentanoic acid would therefore result in analytical false negatives or misattribution of parent drug identity [2].

Hydroxyl metabolites (4/5-hydroxypentyl) differ structurally (hydroxyl vs carboxyl), altering chromatographic retention and MRM transitions
Hydroxylated metabolites are not shared markers for 5F-AB-PINACA and may lead to false negatives if used in place of pentanoic acid
Generic substitution without validated pentanoic acid CRM can compromise ISO-accredited quantitative accuracy and metrological traceability

AB-PINACA Pentanoic Acid Metabolite: Quantitative Differentiation Evidence


Analytical Specificity for 5F-AB-PINACA Differentiation

In comparative human hepatocyte incubations (10 μmol/L, 3 h) and authentic urine specimens, AB-PINACA pentanoic acid metabolite was identified as the most intense metabolite of 5F-AB-PINACA, whereas AB-PINACA parent drug produced AB-PINACA carboxylic acid, carbonyl-AB-PINACA, and hydroxypentyl AB-PINACA as predominant metabolites [1]. This metabolic divergence establishes the pentanoic acid metabolite as a critical differentiating marker when attempting to confirm which specific synthetic cannabinoid was ingested [2].

Metabolite intensity rank
Head-to-head
Most intense for 5F-AB-PINACA; not top-ranked for AB-PINACA
Supports parent drug attribution review
Human hepatocyte + urine LC-HRMS data
Forensic Toxicology Metabolite Profiling LC-HRMS

Validated UHPLC-QTOF-MS Screening Method

A validated UHPLC-QTOF-MS method for synthetic cannabinoid metabolites in urine achieved confirmation concentrations varying between 0.1 and 12 ng/mL across multiple analytes [1]. The method included AB-PINACA pentanoic acid metabolite among quantified and confirmed targets, demonstrating sensitivity, selectivity, and robustness for routine use with 1,000 urine samples from subjects in drug withdrawal programs [2]. This quantitative performance establishes a defined analytical benchmark that generic metabolite standards without method-specific validation data cannot provide.

Method confirmation range
Method context
Confirmed within 0.1–12 ng/mL range
Published validated method compatibility
1000 urine samples; UHPLC-QTOF-MS
Analytical Method Validation UHPLC-QTOF-MS Urine Drug Testing

CRM Availability with ISO 17025/17034 Traceability

AB-PINACA pentanoic acid metabolite is available as a Certified Reference Material (CRM) solution (100 μg/mL in methanol, Cerilliant®) suitable for both GC-MS and LC-MS applications . The corresponding deuterated internal standard (AB-PINACA N-pentanoic acid metabolite-d4 CRM) is qualified to meet ISO/IEC 17025 and ISO 17034 international standards, manufactured and tested with metrologically valid procedures for use as a quantitative analytical reference standard . This dual availability—analyte CRM plus isotopically labeled internal standard CRM—is not uniformly available across all in-class AB-PINACA metabolites.

CRM & ISTD dual availability
Head-to-head
Pentanoic acid: CRM + d4-ISTD (ISO 17034); hydroxyl: spiking solution only
Supports ISO-accredited quantitative workflows
Cerilliant®; metrological traceability stated
Certified Reference Material ISO 17034 Quantitative Analysis

Tissue-Specific Abundance in Postmortem Lung and Liver

In a fatal abuse case comparing in vivo metabolites across solid tissues, the metabolite produced by terminal amide hydrolysis (pentanoic acid metabolite) was the most detectable metabolite in human hepatocytes, lung, and liver specimens, whereas hydroxylated/carbonyl metabolites predominated in kidney and urine [1]. At least 12 metabolites were detected in authentic human lung, liver, or kidney specimens, with lung and kidney identified as the most recommendable tissues for postmortem analysis when urine is unavailable [2].

Tissue abundance ranking
Head-to-head
Most detectable in lung/liver; hydroxylated dominate in urine
Postmortem tissue detection context
LC-HRMS Orbitrap; postmortem specimens
Postmortem Toxicology Tissue Distribution Metabolite Profiling

AB-PINACA Pentanoic Acid Metabolite: Application Scenarios


Confirmatory Urine Drug Testing

Clinical and forensic toxicology laboratories performing LC-MS/MS or GC-MS confirmatory testing for synthetic cannabinoid exposure should use AB-PINACA pentanoic acid metabolite as a primary urinary biomarker. This compound serves as a major urinary metabolite of AB-PINACA and is uniquely shared with 5F-AB-PINACA via oxidative defluorination, enabling detection of both parent drugs [1]. LabCorp's commercial synthetic cannabinoids confirmation panel includes AB-PINACA Pentanoic Acid as a specific reflex analyte with LOINC code 87492-5, demonstrating real-world clinical adoption [2].

Postmortem Forensic Analysis of Solid Tissues

In postmortem investigations where urine collection is impossible or compromised, AB-PINACA pentanoic acid metabolite is the optimal analytical target for lung and liver specimens. Comparative tissue distribution data demonstrate that this terminal amide hydrolysis product is the most detectable metabolite in hepatocytes, lung, and liver, whereas hydroxylated metabolites dominate only in urine and kidney [1]. Forensic pathologists should prioritize this metabolite when analyzing lung tissue, which the authors recommend as the most suitable postmortem specimen for AB-PINACA metabolite profiling [2].

Quantitative Method Development with ISO-Traceable CRMs

Laboratories developing quantitative LC-MS or GC-MS methods for AB-PINACA metabolites should procure the pentanoic acid metabolite as a Cerilliant® CRM (S-085, 100 μg/mL in methanol) paired with its deuterated internal standard CRM (Item No. 18145), which is qualified to ISO/IEC 17025 and ISO 17034 international standards for metrological traceability [1]. This dual-CRM approach enables accurate quantification with minimized matrix effects and meets the stringent quality requirements for ISO 15189-accredited clinical laboratories [2].

Differentiating AB-PINACA from 5F-AB-PINACA

Forensic laboratories needing to distinguish between ingestion of non-fluorinated AB-PINACA and its 5-fluoro analog must include pentanoic acid metabolite in their analytical panels. In vitro hepatocyte studies show that while both compounds share this metabolite, the relative abundance patterns differ substantially: pentanoic acid is the most intense metabolite for 5F-AB-PINACA, whereas AB-PINACA produces AB-PINACA carboxylic acid, carbonyl-AB-PINACA, and hydroxypentyl AB-PINACA as predominant metabolites [1]. This differential pattern provides critical forensic evidence for attribution of parent drug exposure [2].

Application
Selection Property
Validation Focus
Urine confirmatory testing
Shared AB-PINACA/5F-AB-PINACA urinary marker
Reported method compatibility (LC-MS/MS, GC-MS)
Postmortem tissue analysis
Tissue-specific metabolite abundance
Lung/liver detection review
Quantitative method development with ISO-traceable CRMs
Dual CRM availability (analyte + ISTD)
ISO 17025/17034 metrological traceability
Parent drug differentiation
Differential metabolite intensity pattern
Hepatocyte metabolite profiling context

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